molecular formula C15H14N2S B12653303 9-(Ethylthio)-2-acridinamine CAS No. 109757-79-1

9-(Ethylthio)-2-acridinamine

Cat. No.: B12653303
CAS No.: 109757-79-1
M. Wt: 254.4 g/mol
InChI Key: CJNXAKGQDXSALA-UHFFFAOYSA-N
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Description

9-(Ethylthio)-2-acridinamine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an ethylthio group attached to the ninth position of the acridine ring and an amino group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Ethylthio)-2-acridinamine typically involves the introduction of the ethylthio group to the acridine core. One common method is the reaction of 9-chloroacridine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Ethylthio)-2-acridinamine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Ammonia, primary or secondary amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

9-(Ethylthio)-2-acridinamine features an acridine core with an ethylthio group at the nitrogen atom in the 9-position. Its molecular formula contributes to its distinct yellow color and ability to interact with nucleic acids. This interaction is crucial for its applications in biological staining and fluorescence microscopy.

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of 9-(ethylthio)acridine derivatives. A study examined six new derivatives against ten bacterial and eight yeast strains, revealing that the 2-amino derivative exhibited the highest biological activity with minimum inhibitory concentrations (MICs) ranging from 12 mg/L for Proteus mirabilis to 500 mg/L for Staphylococcus aureus . This suggests that specific structural modifications can enhance antimicrobial efficacy.

Anticancer Potential

The compound's ability to intercalate into DNA disrupts normal cellular processes, making it a candidate for anticancer therapies. Studies indicate that acridine derivatives, including those similar to this compound, have been developed as potential topoisomerase II inhibitors, which are crucial in cancer treatment due to their role in DNA replication and transcription .

Molecular Biology Techniques

This compound is employed in various molecular biology techniques due to its ability to bind nucleic acids. It has been investigated for use in:

  • Fluorescence Microscopy : The compound's fluorescent properties allow for visualization of nucleic acids in biological samples.
  • Flow Cytometry : Its binding characteristics facilitate the analysis of cell populations based on nucleic acid content.

Photodynamic Therapy

The compound has also been explored for its potential in photodynamic therapy (PDT), where it may be used to target cancer cells selectively. The mechanism involves generating reactive oxygen species upon light activation, leading to cell death .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial Activity Examined antibacterial effectsIdentified 2-amino derivative as most potent
Review on Acridines as Antitumor Agents Investigated anticancer propertiesHighlighted intercalation into DNA as a therapeutic mechanism
Research on Fluorescent Probes Explored applications in microscopyConfirmed effective binding to nucleic acids

Mechanism of Action

The mechanism of action of 9-(Ethylthio)-2-acridinamine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ethylthio group may contribute to its antimicrobial activity by interacting with cellular membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    9-(Methylthio)-2-acridinamine: Similar structure with a methylthio group instead of an ethylthio group.

    9-(Phenylthio)-2-acridinamine: Contains a phenylthio group, which may alter its biological activity and chemical properties.

    2-Aminoacridine: Lacks the thio group but retains the amino group at the second position.

Uniqueness

9-(Ethylthio)-2-acridinamine is unique due to the presence of both the ethylthio and amino groups, which contribute to its distinct chemical reactivity and biological activity. The ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, while the amino group allows for further functionalization and derivatization.

Properties

CAS No.

109757-79-1

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

9-ethylsulfanylacridin-2-amine

InChI

InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,2,16H2,1H3

InChI Key

CJNXAKGQDXSALA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C=C(C=CC2=NC3=CC=CC=C31)N

Origin of Product

United States

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